Hydroxy(oxo)(2-phenylethenyl)phosphanium
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Overview
Description
Hydroxy(oxo)(2-phenylethenyl)phosphanium is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to a hydroxy group, an oxo group, and a 2-phenylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy(oxo)(2-phenylethenyl)phosphanium typically involves the reaction of a phosphine oxide with a suitable alkene. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired product. The reaction conditions often include the use of strong bases such as butyllithium or sodium hydride in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other organophosphorus synthesis techniques. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
Hydroxy(oxo)(2-phenylethenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to phosphines or other lower oxidation state species.
Substitution: The hydroxy and oxo groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
Hydroxy(oxo)(2-phenylethenyl)phosphanium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hydroxy(oxo)(2-phenylethenyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with biological membranes, affecting cellular processes. The specific pathways involved depend on the compound’s structure and the nature of its interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to hydroxy(oxo)(2-phenylethenyl)phosphanium include other organophosphorus compounds such as:
Phosphine oxides: Compounds with a phosphorus-oxygen double bond.
Phosphinic acids: Compounds with a phosphorus-hydrogen bond and an oxygen atom.
Phosphonates: Compounds with a phosphorus-carbon bond and two oxygen atoms.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
63263-75-2 |
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Molecular Formula |
C8H8O2P+ |
Molecular Weight |
167.12 g/mol |
IUPAC Name |
hydroxy-oxo-(2-phenylethenyl)phosphanium |
InChI |
InChI=1S/C8H7O2P/c9-11(10)7-6-8-4-2-1-3-5-8/h1-7H/p+1 |
InChI Key |
CHCZFTQRHVAHSK-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=C(C=C1)C=C[P+](=O)O |
Origin of Product |
United States |
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